molecular formula C10H11F2N B13263584 N-cyclobutyl-3,5-difluoroaniline

N-cyclobutyl-3,5-difluoroaniline

Cat. No.: B13263584
M. Wt: 183.20 g/mol
InChI Key: YKMILFWDQRDSPZ-UHFFFAOYSA-N
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Description

N-cyclobutyl-3,5-difluoroaniline is an organic compound with the molecular formula C10H11F2N. It belongs to the class of aniline derivatives, which are characterized by the presence of an amino group attached to a benzene ring. This compound has gained attention in various scientific fields due to its unique physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-3,5-difluoroaniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and the use of efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-3,5-difluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

N-cyclobutyl-3,5-difluoroaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclobutyl-3,5-difluoroaniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their function. Additionally, the cyclobutyl and difluoro groups contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclobutyl-3,5-difluoroaniline is unique due to the presence of both the cyclobutyl and difluoro groups, which impart distinct physical and chemical properties. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

N-cyclobutyl-3,5-difluoroaniline

InChI

InChI=1S/C10H11F2N/c11-7-4-8(12)6-10(5-7)13-9-2-1-3-9/h4-6,9,13H,1-3H2

InChI Key

YKMILFWDQRDSPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=CC(=CC(=C2)F)F

Origin of Product

United States

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